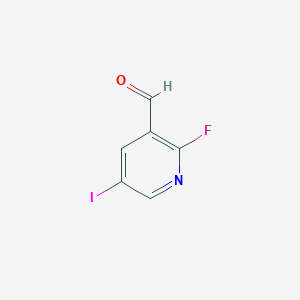
2-Fluoro-5-iodonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-iodonicotinaldehyde is an organic compound with the molecular formula C6H3FINO. It is a derivative of nicotinaldehyde, where the hydrogen atoms at positions 2 and 5 of the pyridine ring are replaced by fluorine and iodine atoms, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-iodonicotinaldehyde typically involves halogenation reactions. One common method is the iodination of 2-fluoronicotinaldehyde using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the halogenation reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-iodonicotinaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Major Products
Substitution Reactions: Products include azides, nitriles, and thioethers.
Oxidation: The major product is 2-Fluoro-5-iodonicotinic acid.
Reduction: The major product is 2-Fluoro-5-iodonicotinalcohol.
Coupling Reactions: Various biaryl compounds are formed.
Aplicaciones Científicas De Investigación
2-Fluoro-5-iodonicotinaldehyde has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a precursor to pharmacologically active molecules.
Material Science: It is used in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-iodonicotinaldehyde depends on its application. In organic synthesis, it acts as an electrophile in substitution and coupling reactions. In medicinal chemistry, its biological activity is determined by the functional groups introduced during synthesis. The molecular targets and pathways involved are specific to the derivatives formed from this compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-iodonicotinaldehyde: Similar structure but with iodine at position 4 instead of 5.
2-Fluoro-3-iodonicotinaldehyde: Iodine at position 3.
2-Fluoro-6-iodonicotinaldehyde: Iodine at position 6.
Uniqueness
2-Fluoro-5-iodonicotinaldehyde is unique due to the specific positioning of the fluorine and iodine atoms, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthesis in organic and medicinal chemistry .
Propiedades
Fórmula molecular |
C6H3FINO |
|---|---|
Peso molecular |
251.00 g/mol |
Nombre IUPAC |
2-fluoro-5-iodopyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H3FINO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H |
Clave InChI |
CJJRKONHJAZYHK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1C=O)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14851906.png)
![6-(([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)methyl)-N2-(o-tolyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14851914.png)

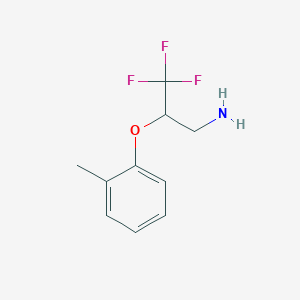
![methyl (1S,14S,15Z)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate](/img/structure/B14851948.png)

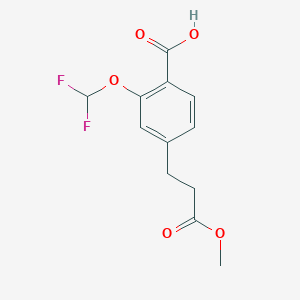
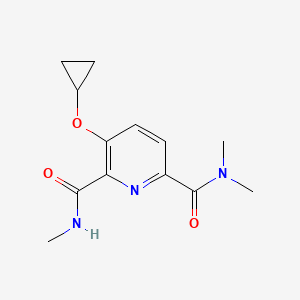
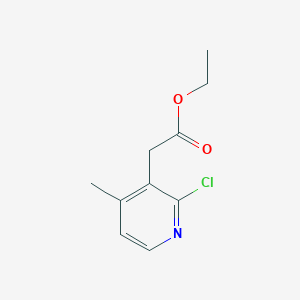
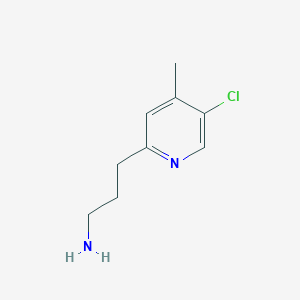
![2-Amino-5,6-dihydro-4H-pyrrolo[3,4-d]thiazol-4-one](/img/structure/B14851984.png)
